(+)-Sodium L-ascorbate crystalline
Description
Contextualization within the Chemistry of L-Ascorbate Derivatives
L-ascorbic acid, commonly known as vitamin C, is a water-soluble organic compound. sigmaaldrich.comnih.gov Its structure, which is related to glucose, features a distinctive butenolide motif. nih.govwikipedia.org The chemical reactivity of L-ascorbic acid is largely defined by this structure, which allows it to act as a potent reducing agent and antioxidant. sigmaaldrich.comnih.gov
(+)-Sodium L-ascorbate is a prominent member of the L-ascorbate derivatives, which are compounds derived from L-ascorbic acid. ontosight.ai These derivatives are often synthesized to enhance properties like stability. ontosight.ai The formation of the sodium salt, (+)-sodium L-ascorbate, results from the reaction of L-ascorbic acid with sodium bicarbonate or sodium hydroxide (B78521). wikipedia.orgresearchgate.net This process replaces the acidic proton at the 3-hydroxy group with a sodium ion, creating a compound that is less acidic than its parent. chemicalbook.comnih.gov
The crystalline nature of (+)-sodium L-ascorbate offers advantages in terms of purity and stability, making it a preferred form for many research applications. chemimpex.comgoogle.com Other derivatives of L-ascorbic acid have been synthesized to modify properties such as lipophilicity, thereby altering their interaction with biological membranes. ontosight.ai However, (+)-sodium L-ascorbate remains a fundamental derivative due to its water solubility and well-characterized chemical behavior.
Significance in Fundamental Chemical and Biochemical Investigations
The scientific utility of (+)-sodium L-ascorbate is rooted in its chemical properties as a reducing agent and antioxidant. sigmaaldrich.comatamanchemicals.com In chemical synthesis, it is widely employed to reduce metal ions, a critical step in many catalytic processes. atamanchemicals.comthieme-connect.de For instance, it is used to reduce Cu(II) to Cu(I) in situ for copper-catalyzed reactions, a cornerstone of click chemistry. researchgate.net Its ability to participate in a wide array of chemical transformations makes it a versatile reagent in organic synthesis. researchgate.netthieme-connect.de
In the realm of biochemistry, (+)-sodium L-ascorbate serves as a crucial component in various experimental systems. Its antioxidant properties are vital for protecting cells and biological molecules from oxidative damage caused by reactive oxygen species (ROS). nih.govnih.gov This is particularly important in cell culture, where it helps to reduce oxidative stress. sigmaaldrich.com
Furthermore, ascorbate (B8700270) is an essential cofactor for a large family of enzymes known as dioxygenases. nih.gov These enzymes are involved in fundamental cellular processes, including the synthesis of collagen, catecholamines, and adrenal steroids, as well as epigenetic modifications. sigmaaldrich.comnih.govsigmaaldrich.com In these enzymatic reactions, ascorbate acts to reduce the iron center of the enzyme, maintaining its catalytic activity. nih.gov
Recent research has also explored the role of sodium ascorbate in more specific biochemical contexts. For example, it has been used as a component in solutions for storing brain slices and in patch pipette solutions for imaging neuronal activity. sigmaaldrich.com Studies have also investigated its effects on cancer cell lines, where it has been shown to induce apoptosis, potentially by interfering with iron uptake. nih.gov These diverse applications underscore the compound's importance as a tool for fundamental scientific inquiry.
Data Tables
Table 1: Chemical and Physical Properties of (+)-Sodium L-Ascorbate Crystalline
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NaO₆ | vcici.orgchemimpex.comsigmaaldrich.comwikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 198.11 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | White or off-white crystalline powder | chemimpex.comsigmaaldrich.comchemicalbook.comclinisciences.com |
| Melting Point | 220 °C (decomposes) | sigmaaldrich.comclinisciences.com |
| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | chemicalbook.comthieme-connect.de |
| Optical Rotation | [α]²⁰/D +103° to +108° | chemimpex.comclinisciences.com |
| CAS Number | 134-03-2 | chemimpex.comsigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.comclinisciences.com |
Table 2: Key Research Applications of (+)-Sodium L-Ascorbate
| Research Area | Specific Application | Key Findings/Significance | Source(s) |
| Organic Synthesis | Reducing agent in metal-catalyzed reactions | Reduces Cu(II) to Cu(I) for "click chemistry" and other transformations. | researchgate.netthieme-connect.de |
| Cell Biology | Antioxidant in cell culture media | Reduces oxidative stress and protects cells from damage. sigmaaldrich.com | sigmaaldrich.com |
| Enzymology | Cofactor for dioxygenase enzymes | Essential for the activity of enzymes involved in collagen synthesis and epigenetic regulation. nih.gov | nih.gov |
| Neuroscience | Component of solutions for brain slice studies | Used in cutting and internal solutions for electrophysiology and imaging experiments. sigmaaldrich.com | sigmaaldrich.com |
| Cancer Research | Investigation of cytotoxic effects | Induces apoptosis in certain cancer cell lines, potentially by disrupting iron metabolism. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-8,10H,1H2;/q-1;+1/t2-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCRSPJFHGFCG-RXSVEWSESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Engineering
Chemical Synthesis Pathways for Crystalline Sodium L-Ascorbate
The synthesis of crystalline sodium L-ascorbate can be achieved through various chemical pathways, each with distinct advantages and methodologies. These methods primarily focus on the conversion of precursors like L-ascorbic acid or 2-keto-L-gulonic acid into the desired sodium salt with high purity and specific crystalline form.
Anhydrous Reaction Systems with Sodium Bases
One established method involves the reaction of L-ascorbic acid with sodium bases under anhydrous conditions. For instance, a solution of L-ascorbic acid in an anhydrous alcohol, such as methanol (B129727), can be reacted with sodium methylate or sodium hydroxide (B78521). google.com This approach aims to prevent the formation of impurities that can arise in aqueous environments and negatively impact the stability of the final product. google.com The absence of water is crucial as even trace amounts of alkali can lead to the discoloration of sodium L-ascorbate over time. google.com
Aqueous-Methanolic Reaction Systems Utilizing Bicarbonates
A widely employed and advantageous method for preparing highly stable crystalline sodium L-ascorbate involves the use of sodium bicarbonate in an aqueous-methanolic solution. google.com This process typically involves dissolving L-ascorbic acid in a mixture of water and methanol and then treating it with sodium bicarbonate. google.com The use of sodium bicarbonate is favored because it is a neutral salt, which prevents the transient alkaline conditions that can occur with stronger bases like sodium hydroxide or sodium carbonate, thereby avoiding product degradation. google.com The reaction is generally carried out at an elevated temperature, around 55-70°C, and the crystalline product is precipitated by the subsequent addition of more methanol. google.com This method is known to produce uniform, thick rhomboid and prism-shaped crystals directly from the reaction medium, avoiding the formation of unstable amorphous or oily intermediates. google.com
A variation of this process involves dissolving L-ascorbic acid in water, adding sodium bicarbonate, and then precipitating the sodium L-ascorbate by adding a substantially anhydrous aliphatic alcohol like isopropanol. google.comresearchgate.net
Production from 2-Keto-L-gulonic Acid with Transforming Agents
Sodium L-ascorbate is a key intermediate in the production of L-ascorbic acid, often synthesized from 2-keto-L-gulonic acid. google.com The process, a modification of the Reichstein process, involves the esterification of 2-keto-L-gulonic acid monohydrate with methanol. google.com This esterification is intentionally partial. google.com Subsequently, sodium bicarbonate is added to neutralize the solution, causing the precipitation of unesterified 2-keto-L-gulonic acid and impurities, which are then removed. google.com Further addition of sodium bicarbonate facilitates the lactonization of the 2-keto-L-gulonic acid methyl ester into sodium L-ascorbate. google.com To enhance the yield, the precipitated unesterified 2-keto-L-gulonic acid can be re-esterified. google.com This method is valued for producing a very pure form of sodium L-ascorbate suitable for pharmaceutical applications. google.com
Research has also explored the use of sodium carbonate as a transforming agent in a similar process. researchgate.net In this method, 2-keto-L-gulonic acid is esterified with methanol using sulfuric acid as a catalyst, followed by a conversion reaction with sodium carbonate to yield sodium ascorbate (B8700270). researchgate.net Optimization of this process has shown that a reaction temperature of 65°C, a reaction time of 150 minutes, and a specific molar ratio of the methyl ester to sodium carbonate can achieve a high conversion rate of 98%. researchgate.net
| Precursor | Transforming Agent | Solvent System | Key Process Steps | Reported Purity/Yield |
| L-Ascorbic Acid | Sodium Bicarbonate | Aqueous-Methanolic | Dissolution, reaction at 55-70°C, precipitation with methanol. google.com | 92.5-94.3% of theoretical yield. google.com |
| 2-Keto-L-gulonic Acid Monohydrate | Sodium Bicarbonate | Methanol | Partial esterification, neutralization and precipitation of impurities, lactonization. google.com | 98.15% purity after recrystallization. google.com |
| 2-Keto-L-gulonic Acid | Sodium Carbonate | Methanol | Methyl esterification, conversion reaction. researchgate.net | 98% conversion rate. researchgate.net |
Single-Step Derivatization from Sodium L-Ascorbate as a Starting Material
While the primary focus is on the synthesis of sodium L-ascorbate, it is also a starting material for further chemical transformations. Its most common application in organic synthesis is as a reducing agent in copper(I)-catalyzed click chemistry reactions to produce 1,4-disubstituted 1,2,3-triazoles. researchgate.net In these reactions, sodium L-ascorbate reduces Cu(II) species to the active Cu(I) catalyst in situ. researchgate.net This highlights its role as a key reagent in facilitating complex organic transformations.
Crystallization Process Engineering for Purity and Morphology Control
The crystallization process is a critical step in the production of (+)-Sodium L-ascorbate, as it directly influences the purity, stability, and physical properties of the final product.
Factors Influencing Crystal Habit and Uniformity
The formation of uniform, crystalline sodium L-ascorbate, as opposed to an amorphous or oily product, is essential for obtaining a stable and pure compound. google.com Several factors during the crystallization process can influence the crystal habit, which is the characteristic external shape of a crystal. These factors include the choice of solvent, temperature, rate of crystallization, and the presence of impurities. google.comnih.gov
For instance, in the aqueous-methanolic synthesis, maintaining the temperature between 55-70°C and the controlled addition of methanol are crucial for the direct separation of sodium L-ascorbate in a uniform crystalline shape, described as thick rhomboids and prisms. google.com The use of different solvents or solvent mixtures can significantly alter the crystal habit. researchgate.net While specific studies on sodium L-ascorbate are limited, research on the closely related L-ascorbic acid shows that crystallization from water tends to produce prism or cubic-shaped crystals, whereas alcohol solvents lead to more elongated or needle-like morphologies. researchgate.net This is attributed to the different interactions, such as hydrogen bonding, between the solvent and the various crystal faces, which affects their relative growth rates. researchgate.net
The prevention of amorphous precipitation is critical because it can lead to the inclusion of mother liquor and impurities that are difficult to remove by washing, ultimately compromising the stability of the sodium L-ascorbate. google.com
| Factor | Influence on Crystal Habit and Uniformity |
| Solvent | The polarity and hydrogen bonding capacity of the solvent can preferentially interact with different crystal faces, altering their growth rates and leading to different crystal shapes. researchgate.net |
| Temperature | Controls the rate of nucleation and crystal growth. Maintaining a specific temperature range can promote the formation of a desired crystal habit and prevent the formation of unstable intermediates. google.com |
| Rate of Crystallization | A controlled rate, often achieved by the gradual addition of an anti-solvent like methanol, is crucial for uniform crystal growth. google.com |
| Purity of Reactants | The use of reactants that do not introduce strong alkaline conditions, such as sodium bicarbonate, helps to avoid the formation of impurities that can be entrapped in the crystal lattice. google.com |
Optimization of Solvent Systems and Temperature Profiles for Crystallization
The selection and optimization of solvent systems and temperature profiles are foundational to the successful crystallization of (+)-Sodium L-ascorbate. The compound's solubility characteristics—freely soluble in water but only slightly soluble in ethanol (B145695)—are the basis for common crystallization strategies. google.comfao.org A widely used technique is antisolvent crystallization, where a solvent in which the compound is poorly soluble is added to a solution, inducing precipitation. avantipublishers.com
Mixed solvent systems, particularly water-alcohol combinations, are frequently employed. researchgate.net Ethanol or methanol are common antisolvents added to an aqueous solution of sodium L-ascorbate to facilitate crystallization. google.comgoogle.com Research has systematically determined the solubility of sodium L-ascorbate in various pure and binary solvent systems across a range of temperatures (278.15 to 323.15 K), providing essential data for process design. researchgate.net For instance, a combined cooling and antisolvent crystallization (CCAC) process has been effectively designed for a methanol-water mixture based on this solubility data. researchgate.net
Temperature control is equally critical. The entire process is often carried out at elevated temperatures, for example between 55°C and 70°C, to create a supersaturated solution from which uniform crystals can form upon controlled treatment. google.com A patented method details a specific temperature profile starting with the dissolution of the crude product in boiling distilled water, followed by cooling to an initial crystallization temperature of 60°C. google.com This is followed by a programmed cooling regime designed to optimize crystal growth and purity. google.com
The table below illustrates the solubility of (+)-Sodium L-ascorbate in various solvents, which is fundamental for designing crystallization processes.
Table 1: Solubility of (+)-Sodium L-ascorbate in Select Solvents Data extrapolated from research conducted between 278.15 and 323.15 K.
| Solvent | Solubility Trend |
|---|---|
| Water | High solubility |
| Methanol | Moderate solubility |
| Ethanol | Low solubility |
| Isopropyl Alcohol | Low solubility |
| Water-Methanol Mixture | Solubility varies with composition |
This table is a qualitative summary based on findings from solubility studies. researchgate.net
An example of a detailed temperature profile used in industrial crystallization is provided below.
Table 2: Example of a Controlled Cooling Profile for (+)-Sodium L-ascorbate Crystallization
| Time Interval | Cooling Rate / Action | Temperature at End of Interval (Approx.) |
|---|---|---|
| Hour 1 | 15°C | 45°C |
| Hour 2 | 12°C | 33°C |
| Hour 3 | 8°C | 25°C |
| Hour 4 | 5°C | 20°C |
| Hour 5 | 5°C | 15°C |
| Hour 6 | Insulation (Hold) | 15°C |
| Hour 7 | 4°C | 11°C |
| Hour 8 | 3.5°C | 7.5°C |
| Hour 9 | 3.5°C | 4°C |
| Hour 10 | 3°C | 1°C |
This profile is based on a patented method where the initial crystallization temperature is 60°C. google.com
Strategies for Impurity Exclusion during Crystallization
The inherent chemical nature of (+)-Sodium L-ascorbate, specifically its enol structure, renders it susceptible to oxidation, which can form colored impurities. google.com These impurities can significantly compromise the appearance and quality of the final crystalline product. google.com Furthermore, even trace amounts of alkali can lead to discoloration over time. google.com Therefore, robust strategies for impurity exclusion are paramount.
A multi-step approach is typically employed to ensure high purity:
Decolorization : Prior to crystallization, the crude solution is often treated with an adsorbent like activated carbon to remove colored impurities. google.com
Controlled Supersaturation : Creating a supersaturated solution at a consistently elevated temperature (e.g., 55-70°C) is a key strategy. google.com This allows the (+)-Sodium L-ascorbate to crystallize directly into a uniform shape, minimizing the inclusion of impure mother liquor within the crystal lattice. google.com
Optimized Antisolvent Addition : The rate and manner of adding the antisolvent (such as ethanol) are carefully controlled. A specific addition scheme, sometimes varying from slow to fast and back to slow, in conjunction with a defined temperature profile, can effectively prevent impurities from being incorporated into the growing crystals. google.com
Washing : After crystallization, the crystals are separated from the mother liquor via filtration or centrifugation and then thoroughly washed. google.com Washing with a suitable solvent, typically an alcohol like methanol or ethanol, is crucial for removing any adhering impurities from the crystal surface. google.comgoogle.com
Process Condition Tuning : General crystallization principles for impurity rejection are also applicable. These include reducing the rate at which the solution desupersaturates and modifying the hydrodynamics (agitation) to prevent the trapping of impurity-rich mother liquor that can occur during agglomeration or rapid growth. nih.gov
Influence of Cooling Rate and Agitation on Crystal Formation
The physical properties of the final crystalline product, such as crystal size distribution and morphology, are heavily influenced by dynamic process parameters like the cooling rate and agitation. researchgate.net
Cooling Rate: The rate at which the solution is cooled directly impacts nucleation and crystal growth.
A variable cooling rate, typically starting fast and becoming progressively slower, is often optimal. google.com A patented process specifies a cooling scope of 0-15°C per hour over a total crystallization time of 8-12 hours. google.com
Slower cooling rates generally result in larger, though potentially less uniform, crystals. researchgate.net
Faster cooling rates tend to promote the formation of smaller, more uniform crystals by increasing the rate of nucleation. nih.gov However, excessively high cooling rates can be detrimental, leading to the formation of amorphous solids rather than a well-defined crystalline structure. researchgate.netdntb.gov.ua
Agitation: Stirring is essential for maintaining homogeneity in temperature and concentration throughout the crystallizer.
Agitation ensures a well-mixed suspension, which is critical for consistent crystal growth. researchgate.net
Increasing the agitation speed generally enhances the nucleation rate, leading to a reduction in the mean crystal size. researchgate.net This is attributed to stronger agitation favoring secondary nucleation, where new crystals are formed from contact between existing crystals and the stirrer or vessel walls. researchgate.netresearchgate.net
However, there is an optimal range for agitation. If the speed is too high, excessive collisions between crystals can lead to agglomeration, where smaller crystals clump together, or attrition, where crystals break, both of which can negatively affect the final product quality. nih.govresearchgate.net
The table below summarizes the general effects of these two key parameters on crystal formation.
Table 3: Influence of Process Parameters on Crystal Characteristics
| Parameter | Effect on Nucleation Rate | Effect on Crystal Growth Rate | Effect on Mean Crystal Size |
|---|---|---|---|
| Cooling Rate (Increasing) | Increases | Decreases (less time for growth) | Decreases nih.gov |
| Agitation Speed (Increasing) | Increases researchgate.net | Decreases researchgate.net | Decreases researchgate.net |
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis of Molecular Structure and Conformation
Spectroscopic methods are indispensable for probing the molecular intricacies of (+)-Sodium L-ascorbate. These techniques provide detailed information about the vibrational modes of its chemical bonds and its electronic transitions, which are fundamental to its identity and behavior.
IR spectroscopy of (+)-Sodium L-ascorbate reveals characteristic absorption bands corresponding to its various functional groups. The presence of a strong and broad absorption band in the region of 3696-3004 cm⁻¹ is indicative of the O-H stretching vibrations, arising from the alcohol hydroxyl groups. researchgate.net The formation of intramolecular hydrogen bonds contributes to the broadening of this band. researchgate.net Another significant region is between 1744-1550 cm⁻¹, which contains bands associated with the carbonyl (C=O) and C=C double bond stretching vibrations within the lactone ring. researchgate.nettandfonline.com The C-H stretching of the aliphatic portion of the molecule is typically observed around 2867-2973 cm⁻¹. researchgate.net The fingerprint region, which is rich in complex vibrations, provides a unique pattern for the identification of the compound. The sharpness and high intensity of the peaks in the IR spectrum can also suggest a high degree of purity and crystallinity. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. For solid sodium ascorbate (B8700270), a strong band is observed at 1703 cm⁻¹ and another at 1598 cm⁻¹, which are attributed to the coupled modes of C1=O1 and C2=C3 stretching vibrations. tandfonline.com These bands are sensitive to the deprotonation state of the ascorbic acid molecule. Studies have shown that the Raman spectra of ascorbate salts are distinct from that of L-ascorbic acid, reflecting the change in the molecular structure upon salt formation. tandfonline.comdtu.dk The temperature dependence of the Raman spectrum of L-ascorbic acid has been investigated, revealing a crystal phase change at low temperatures, a phenomenon that might also be relevant for its salts. dtu.dk
A comparison of key vibrational bands for L-ascorbic acid and sodium ascorbate is presented below:
| Vibrational Mode | L-Ascorbic Acid (cm⁻¹) | (+)-Sodium L-ascorbate (cm⁻¹) | Reference |
| C1=O1 and C2=C3 stretching | 1746 (weak), 1667-1653 (broad doublet) | 1703 (strong), 1598 (strong) | tandfonline.com |
This table illustrates the distinct vibrational signatures of the acidic and salt forms, which are crucial for their differentiation and characterization.
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of (+)-Sodium L-ascorbate. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to electronic transitions within the en-diol chromophore of the ascorbate anion.
The ascorbate mono-anion, the predominant form of the molecule in many solutions, exhibits a strong absorption maximum at approximately 265 nm. tandfonline.com This absorption is due to a π → π* transition. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by factors such as pH and solvent. For instance, in aqueous solution, the ascorbate mono-anion absorbs at around 264.8 nm. tandfonline.com The molar absorptivity at this wavelength has been reported to be approximately 14,560 L mol⁻¹ cm⁻¹. tandfonline.com
The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. This linear relationship forms the basis for quantitative analysis. A simple and sensitive direct spectrophotometric method for the determination of L-ascorbic acid has been developed, where sodium oxalate (B1200264) is used to stabilize the compound in an aqueous medium, with a molar absorptivity of 1.42x10⁴ dm³ mol⁻¹ cm⁻¹ at 266 nm. researchgate.net Beer's law was found to be obeyed in the concentration range of 0.857 – 12.0 μg ascorbic acid/cm³. researchgate.net
Over time, a solution of sodium ascorbate may turn yellowish-reddish, indicating degradation. stackexchange.com While the primary peak of ascorbic acid around 262 nm decreases in intensity upon degradation, the appearance of new peaks corresponding to degradation products can be complex to analyze. stackexchange.com
The UV absorption characteristics of different ascorbate species are summarized below:
| Ascorbate Species | Approximate λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Ascorbic Acid (aqueous) | ~247 | ~9,560 | tandfonline.com |
| Ascorbate Mono-anion | ~264.8 | ~14,560 | tandfonline.com |
| Ascorbate Di-anion | ~298.4 | ~7,000 | tandfonline.comdtu.dk |
These data are essential for developing accurate quantitative methods and for studying the stability of (+)-Sodium L-ascorbate under various conditions.
Optical Characterization of Crystalline Forms
The optical properties of crystalline (+)-Sodium L-ascorbate are defining features that are used to assess its purity and explore its potential in optical applications. These characteristics stem from the chiral nature of the molecule and the arrangement of molecules within the crystal lattice.
(+)-Sodium L-ascorbate is a chiral molecule, meaning it is non-superimposable on its mirror image. This property gives rise to optical activity, the ability to rotate the plane of polarized light. The specific optical rotation is a standardized measure of this rotation and is a critical parameter for assessing the chiral purity of a sample.
The specific optical rotation, [α], is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter tube (l). masterorganicchemistry.com The value is typically reported at a specific temperature and wavelength (usually the sodium D-line, 589 nm). For (+)-Sodium L-ascorbate, a typical specification for the specific optical rotation is between +103° and +108° for a 10% solution. oxfordlabchem.com This positive value indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise).
The measurement of specific optical rotation is a powerful tool for quality control, as the presence of the opposite enantiomer (L-ascorbate) would decrease the observed rotation. A racemic mixture, containing equal amounts of both enantiomers, would have a specific optical rotation of zero. Therefore, a measured specific optical rotation within the specified range confirms the high enantiomeric purity of the (+)-Sodium L-ascorbate crystalline sample. researchgate.netlibretexts.org
The optical purity, or enantiomeric excess, of a sample can be calculated by comparing its specific rotation to the specific rotation of the pure enantiomer. libretexts.orgyoutube.com
Nonlinear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. While specific NLO data for this compound is not extensively detailed in the provided search results, the study of related organic and inorganic salts provides a basis for exploring these properties. The NLO response of a material is related to its molecular structure and crystal symmetry.
Research into other salt compounds, such as sodium copper chlorophyllin and sodium–scandium carbonate, has demonstrated significant NLO properties. nih.govdoi.orgresearchgate.net For instance, sodium copper chlorophyllin exhibits reverse saturation absorption and self-defocusing effects. nih.govresearchgate.net A novel NLO material, Na₅Sc(CO₃)₄·2H₂O, was found to have a second-harmonic generation (SHG) efficiency approximately 1.8 times that of the standard NLO material KDP (KH₂PO₄). doi.org The NLO effect in this material originates from the [CO₃]²⁻ anionic groups. doi.org
The exploration of NLO properties in all-inorganic perovskite precursor solutions and polycrystalline films also shows strong third-order NLO effects, including two-photon absorption (TPA) and reverse saturable absorption (RSA). nih.gov These findings in related fields suggest that crystalline salts, including ascorbates, could be promising candidates for NLO applications, warranting further investigation into the specific NLO characteristics of (+)-Sodium L-ascorbate. The combination of a chiral organic anion with an inorganic cation in a crystalline lattice can lead to the non-centrosymmetric structures often required for second-order NLO effects.
The optical transmission and refractive index are fundamental optical properties of crystalline materials. The transmission spectrum reveals the range of wavelengths over which the material is transparent, which is a critical factor for its use in optical components. The refractive index, which describes how light propagates through the material, is also essential for the design of optical devices.
While specific data for the optical transmission and refractive index of crystalline (+)-Sodium L-ascorbate were not prominently available in the search results, studies on related materials provide insight. For example, the UV-vis diffuse reflectance spectrum of Na₅Sc(CO₃)₄·2H₂O showed a short-wavelength absorption edge at about 220 nm, indicating its transparency in the visible and near-UV regions and suggesting its potential as a UV NLO material. doi.org The study of all-inorganic perovskite films also involves the determination of their nonlinear refractive index. nih.gov
The measurement of these properties for (+)-Sodium L-ascorbate crystals would involve techniques such as UV-Vis-NIR spectroscopy to determine the transmission window and ellipsometry or refractometry to measure the refractive index. These data would be valuable for assessing its potential for applications in photonics and other optical technologies.
Structural Elucidation via X-ray Diffraction
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles within a crystalline solid. While a complete, published single-crystal structure for (+)-Sodium L-ascorbate was not available in the surveyed literature, extensive studies have been conducted on the closely related compound, L-ascorbic acid. The crystallographic data for L-ascorbic acid provides significant insight into the likely molecular conformation and packing of the ascorbate anion within the sodium salt crystal.
A seminal study on L-ascorbic acid by J. Hvoslef, published in Acta Crystallographica in 1968, detailed its crystal structure. The analysis revealed that the molecule consists of an almost planar five-membered ring with a side chain. wikipedia.org The enediol group was found to be planar, and the study identified the likely protolytic hydrogen atom. wikipedia.org All hydrogen bonds in the L-ascorbic acid crystal are intermolecular. wikipedia.org The crystallographic parameters determined in this study are summarized in the table below. It is anticipated that the ascorbate anion in crystalline (+)-Sodium L-ascorbate adopts a very similar conformation, with the sodium cation situated to balance the charge of the deprotonated enediol group.
Table 1: Crystallographic Data for L-Ascorbic Acid
| Parameter | Value |
| Space Group | P2₁ |
| a | 17.299 Å |
| b | 6.353 Å |
| c | 6.411 Å |
| β | 102° 11' |
| Molecules per Unit Cell (Z) | 4 |
Data sourced from Hvoslef, J. (1968), Acta Crystallographica, B24, 23-35. wikipedia.org
High-Resolution X-ray Diffraction (HRXRD) is a non-destructive technique used to evaluate the crystalline perfection of materials. nih.gov Unlike conventional XRD which is primarily used for phase identification, HRXRD provides detailed information about parameters such as lattice strain, relaxation, and the presence of structural defects like mosaicity (the distribution of crystal domain orientations). chemicalbook.com The assessment of these properties is crucial for understanding the stability and behavior of a crystalline pharmaceutical ingredient.
In the analysis of organic crystals, HRXRD can reveal subtle variations in crystal quality that can arise during production or storage. For instance, studies on L-ascorbic acid single crystals have utilized HRXRD to investigate the impact of external factors on crystalline quality, noting that changes in perfection can be quantitatively assessed. chemspider.com By measuring rocking curves—a scan of X-ray intensity as the crystal is rotated through a Bragg diffraction peak—one can determine the mosaic spread. A narrow peak indicates a highly ordered, perfect crystal, while a broadened peak suggests the presence of defects or a mosaic structure. nih.gov This level of characterization is vital for ensuring batch-to-batch consistency and the performance of crystalline (+)-Sodium L-ascorbate.
Chromatographic and Chemometric Methods for Purity and Content Determination
Accurate determination of the purity and active content of (+)-Sodium L-ascorbate is critical. Chromatographic methods offer high selectivity and sensitivity for separating the analyte from potential impurities, while chemometric methods coupled with spectroscopy provide rapid and non-destructive alternatives.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable method for the quantitative analysis of sodium ascorbate. The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture).
For the analysis of sodium ascorbate, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The ascorbate anion, being polar, elutes relatively quickly. The separation is typically isocratic, meaning the composition of the mobile phase remains constant throughout the analysis. Detection is achieved using a UV spectrophotometer, as the ascorbate molecule contains a chromophore that absorbs light in the UV spectrum. A common detection wavelength is around 270-280 nm. The method is validated for its accuracy, precision, and linearity, ensuring reliable quantification in pharmaceutical formulations.
Table 2: Example of HPLC Parameters for Sodium Ascorbate Analysis
| Parameter | Condition | Reference |
| Column | Primesep SB, 4.6 x 150 mm, 5 µm | |
| Mobile Phase | Acetonitrile / Water (50/50) with 0.2% H₃PO₄ buffer | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 270 nm | |
| Temperature | 20 °C |
Near-Infrared (NIR) spectrophotometry is a rapid, non-destructive analytical technique that requires little to no sample preparation. It measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 700 to 2500 nm), which corresponds to overtones and combinations of molecular vibrations. When combined with chemometric models—multivariate statistical methods—NIR can be used for the direct and simultaneous quantification of active ingredients in complex matrices like powder blends.
A study by Tomuţă et al. successfully developed and validated a NIR-chemometric method for the simultaneous quantification of ascorbic acid and sodium ascorbate in powder blends intended for tableting. The researchers built calibration models using partial least squares (PLS) regression to correlate the NIR spectra with the known concentrations of the active ingredients. The method was validated for recovery, precision, and accuracy, demonstrating its viability as a fast alternative to conventional methods like HPLC for quality control during manufacturing.
Table 3: NIR-Chemometric Method Validation for Sodium Ascorbate in Powder Blends
| Parameter | Result |
| Validated Concentration Range | 12.06% – 14.49% |
| Validation Approach | Accuracy profile based on recovery, precision, and β-expectation tolerance intervals |
| Key Advantage | Direct, non-destructive analysis without sample preparation |
Data sourced from Tomuţă, I. et al. (2013), Acta Pharmaceutica, 63(3), 373-384.
Fundamental Redox Chemistry and Reaction Mechanisms
Electrochemical Properties and Redox Potentials
The redox behavior of ascorbate (B8700270) is characterized by a series of electron and proton transfer steps, which dictate its antioxidant and reducing potential.
The oxidation of ascorbate to dehydroascorbic acid (DHA) is, in principle, a reversible process. nih.govresearchgate.net This reversibility is crucial for its biological function, allowing for the regeneration of the reduced, active form. The process involves two successive one-electron oxidations. researchgate.netresearchgate.net The initial one-electron oxidation yields the ascorbyl radical, which can then undergo a second one-electron oxidation to form DHA. researchgate.netresearchgate.net Conversely, DHA can be reduced back to ascorbate through sequential one-electron reductions or a direct two-electron reduction. researchgate.net The stability of this redox system is maintained in biological systems through enzymatic reactions that rapidly reduce both the ascorbyl radical and DHA. researchgate.net However, the redox reaction of L-ascorbic acid is also described as an irreversible process due to the subsequent hydration of dehydroascorbic acid to form a stable product. nih.gov
The one-electron oxidation of the ascorbate anion leads to the formation of the ascorbyl radical anion. researchgate.netnih.gov This radical is relatively stable due to the delocalization of the unpaired electron over a conjugated system. nih.gov The ascorbyl radical is an intermediate that can either undergo disproportionation or react with other radical species. wayne.edu Disproportionation involves two ascorbyl radicals reacting to produce one molecule of ascorbate and one molecule of dehydroascorbic acid. nih.govwayne.edu This reaction is thermodynamically favored at physiological pH. wayne.edu The reactivity of the ascorbyl radical with non-radical species is generally poor. wayne.edu
Proton-coupled electron transfer (PCET) is a fundamental process in the redox chemistry of many biological systems, including the reactions involving ascorbate. pnas.orgnih.govrsc.org In PCET, the transfer of an electron is coupled to the transfer of a proton. pnas.orgnih.gov At physiological pH, the predominant form of ascorbate, the monoanion, is a relatively poor electron donor. nih.gov However, its rapid reaction rates in biological systems, such as the reduction of cytochrome b561, can be explained by a concerted proton-electron transfer mechanism. nih.gov This mechanism allows the abundant ascorbate monoanion to act as an effective reductant by circumventing the formation of energetically unfavorable intermediates. nih.gov Neutron crystallography studies on ascorbate peroxidase have provided direct visualization of the protonation states of ascorbate and the residues involved in the electron/proton transfer pathway, shedding light on the mechanics of PCET in this enzyme. pnas.org
Role as a Reducing Agent in Organic and Inorganic Systems
The reducing power of (+)-Sodium L-ascorbate makes it a valuable reagent in a variety of chemical transformations. d-nb.infochemimpex.comresearchgate.net
(+)-Sodium L-ascorbate is widely used as a reducing agent in organic synthesis, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". d-nb.inforesearchgate.netorganic-chemistry.org This reaction forms a stable triazole ring from an azide (B81097) and an alkyne, a transformation with broad applications in bioconjugation, drug discovery, and materials science. organic-chemistry.orgnih.gov The active catalyst in this reaction is Cu(I), which is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), by reduction with sodium ascorbate. organic-chemistry.orgbroadpharm.comjenabioscience.comjenabioscience.com The use of sodium ascorbate provides a convenient and reliable method for maintaining the necessary concentration of the catalytically active Cu(I) species, preventing its oxidation to the inactive Cu(II) state by dissolved oxygen. nih.govbroadpharm.com While ascorbic acid can also be used, sodium ascorbate is often preferred for its stability and better solubility in aqueous reaction mixtures. researchgate.net
The ability of (+)-Sodium L-ascorbate to reduce transition metal ions is a key aspect of its chemical reactivity.
Copper(II) to Copper(I): As mentioned in the context of click chemistry, sodium ascorbate readily reduces Cu(II) to Cu(I). broadpharm.comjenabioscience.comjenabioscience.com The reaction of a copper(II) sulfate solution with sodium ascorbate results in the formation of a yellow precipitate of copper(I) hydroxide (B78521). youtube.com The rate of this reduction can be influenced by the concentration of ascorbate, with higher concentrations sometimes leading to slower reaction times. researchgate.net This reduction is fundamental to many of its applications in organic synthesis and bioconjugation. nih.govnih.gov
Iron(III) to Iron(II): Sodium ascorbate is also an effective reducing agent for iron(III). birzeit.eduresearchgate.net It can reduce Fe(III) to Fe(II) in aqueous solutions, a reaction that is influenced by pH. birzeit.eduacs.org The reduction is generally more favorable under acidic conditions. researchgate.net This reducing capability is significant in biological contexts, as it can facilitate the Fenton reaction, where Fe(II) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. researchgate.net The kinetics of Fe(III) reduction by ascorbic acid have been studied, revealing a complex dependence on pH and the concentration of both reactants. acs.org In some systems, ascorbate has been shown to inhibit the transformation of poorly crystalline iron minerals. daneshyari.com
Oxygen Activation via Quinone Redox Cycling in Chemical Systems
(+)-Sodium L-ascorbate, a salt of ascorbic acid (Vitamin C), is a mild and environmentally benign reducing agent. rsc.orgresearchgate.net In chemical systems, it can participate in the activation of molecular oxygen through a process known as quinone redox cycling. rsc.orgresearchgate.net This process is significant as the direct reaction of triplet dioxygen with singlet organic molecules is a spin-forbidden process with extremely slow kinetics, often requiring transition metal catalysis or high temperatures. rsc.orgresearchgate.net
The mechanism of ascorbate-driven quinone redox cycling involves the reduction of a quinone to a semiquinone by ascorbate. rsc.orgnih.gov This semiquinone then transfers an electron to dioxygen, regenerating the original quinone and producing a superoxide (B77818) radical. nih.gov This cycle effectively transforms atmospheric oxygen into reactive oxygen species (ROS) like hydrogen peroxide. rsc.orgrsc.org The combination of ascorbate and a catalytic amount of a quinone, such as menadione (B1676200) (Vitamin K3), can generate hydrogen peroxide from the air at room temperature, which can then be used for oxidation reactions like the hydroxylation of arylboronic acids to phenols. rsc.orgrsc.org
The efficiency of this redox cycling is dependent on the reduction potential of the quinone. A delicate equilibrium exists: if the quinone is too strong an oxidant, the initial reduction to a semiquinone is favored, but the subsequent regeneration of the quinone is not, and vice-versa. rsc.org Menadione has been found to be an effective quinone for this process. rsc.org
A proposed mechanism for this process involves a tandem proton-coupled electron transfer (PCET). rsc.org In aqueous solutions, the redox cycling of quinones reduced by ascorbic acid mediates the oxidation of ascorbic acid and the reduction of O2 to superoxide, which ultimately forms hydrogen peroxide. nih.gov While the one-equivalent reduction potentials of the reactants are unfavorable, a proposed mechanism suggests that monodehydroascorbate is oxidized by the semiquinone, leading to a rapid disproportionation of monodehydroascorbate mediated by the cycling of the semiquinone and hydroquinone. nih.gov
Table 1: Key Reactions in Ascorbate-Driven Quinone Redox Cycling This table is interactive. You can sort and filter the data.
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1 | Quinone + Ascorbate | Semiquinone + Monodehydroascorbate radical | Ascorbate reduces the quinone to a semiquinone. rsc.orgnih.gov |
| 2 | Semiquinone + O₂ | Quinone + Superoxide (O₂⁻) | The semiquinone is reoxidized by molecular oxygen, generating a superoxide radical. nih.gov |
| 3 | 2O₂⁻ + 2H⁺ | H₂O₂ + O₂ | Superoxide dismutates to form hydrogen peroxide and oxygen. diff.org |
| 4 | Monodehydroascorbate + Semiquinone | Dehydroascorbic acid + Hydroquinone | A proposed rapid disproportionation of the monodehydroascorbate radical. nih.gov |
Pro-oxidant Phenomena in Controlled Chemical Environments
While often recognized for its antioxidant properties, (+)-Sodium L-ascorbate can exhibit pro-oxidant behavior, particularly in the presence of free metal ions. diff.orgnih.gov This dual role is influenced by factors such as the presence of transition metals and the concentration of ascorbate itself. researchgate.net
Generation of Reactive Oxygen Species (ROS) in the Presence of Free Metal Ions
In the presence of transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), ascorbate can act as a reducing agent, leading to the generation of ROS. nih.govnih.gov Ascorbate reduces the more oxidized metal ion (e.g., Fe³⁺) to its lower oxidation state (e.g., Fe²⁺). diff.orgnih.gov This reduced metal ion can then react with hydrogen peroxide (H₂O₂) in a Fenton-type reaction to produce highly reactive hydroxyl radicals (•OH). diff.orgnih.gov
Initiation of Free Radical Chain Reactions in Non-Biological Contexts
In non-biological chemical systems, the pro-oxidant activity of ascorbate can initiate free radical chain reactions. By reducing transition metal ions, ascorbate facilitates the decomposition of peroxides, generating initial radicals that can then propagate a chain reaction. nih.govnih.gov For instance, the hydroxyl radicals produced from the ascorbate-driven Fenton reaction can abstract a hydrogen atom from an organic molecule, creating a carbon-centered radical. nih.gov This radical can then react with molecular oxygen to form a peroxyl radical, which can, in turn, abstract a hydrogen from another organic molecule, thus propagating the chain reaction.
Ascorbic acid is known to terminate free radical-mediated chain reactions by donating an electron. rsc.orgrsc.org However, in the presence of catalytic metals, its ability to reduce these metals can initiate these very chains. diff.org For example, ascorbate can accelerate the redox cycle of Fe³⁺ ↔ Fe²⁺ in the Fenton reaction, leading to a significant increase in the yield of toxic hydroxyl radicals. nih.gov This effect has been observed in the oxidation of various substrates, where the presence of ascorbic acid enhances the rate of oxidation driven by Fenton-like chemistry. nih.govresearchgate.net
Table 2: Fenton Reaction and Ascorbate-Driven Radical Generation This table is interactive. You can sort and filter the data.
| Reaction | Description | Significance |
|---|---|---|
| Fe³⁺ + Ascorbate → Fe²⁺ + Monodehydroascorbate radical | Reduction of ferric iron to ferrous iron by ascorbate. diff.orgnih.gov | Regenerates the catalytic Fe²⁺ for the Fenton reaction. |
| Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Fenton reaction producing a hydroxyl radical. diff.org | Generates a highly reactive species capable of initiating chain reactions. |
| RH + •OH → R• + H₂O | Hydrogen abstraction from an organic molecule (RH). | Initiation of a free radical chain. |
| R• + O₂ → ROO• | Formation of a peroxyl radical. | Propagation of the chain reaction. |
| ROO• + RH → ROOH + R• | Further propagation of the chain reaction. | Continues the cycle of radical formation. |
Degradation Pathways and Stability Mechanisms in Research Contexts
Oxidative Degradation Pathways and Byproducts
The primary route of degradation for (+)-Sodium L-ascorbate is through oxidation. This process involves a series of reactions that convert the active vitamin C molecule into various inactive byproducts.
Formation of Dehydroascorbic Acid (DHA) as a Primary Oxidation Product
The initial and reversible step in the oxidative degradation of L-ascorbic acid is its oxidation to dehydroascorbic acid (DHA). drugbank.comnih.gov This reaction can be initiated by exposure to adverse conditions such as humidity, heat, oxygen, and the presence of heavy metals. taylorandfrancis.com DHA is considered the first stable oxidation product of L-ascorbic acid. acs.org While both L-ascorbic acid and DHA are considered forms of vitamin C, the conversion to DHA represents a critical branch-point in the catabolism of the vitamin. drugbank.comnih.gov
Irreversible Hydrolysis of DHA to 2,3-Diketogulonic Acid (DKG)
Following its formation, dehydroascorbic acid (DHA) can undergo an irreversible hydrolysis, which opens its lactone ring to form 2,3-diketogulonic acid (DKG). drugbank.comnih.govnih.gov This step is significant because it represents a permanent loss of vitamin C activity. nih.gov The hydrolysis of DHA is a key reaction in the degradation pathway and can be influenced by factors such as pH. nih.gov In aqueous solutions, DHA is relatively unstable and will hydrolyze to DKG, a reaction that is likely irreversible in biological systems. nih.gov
Subsequent Degradation Products and Their Formation Pathways (e.g., Oxalate (B1200264), L-Threonate)
The degradation of 2,3-diketogulonic acid (DKG) leads to the formation of several smaller molecules. Two of the major end-products of ascorbate (B8700270) degradation are oxalate (a C2 compound) and L-threonate (a C4 compound). nih.govflinders.edu.aunih.gov The formation of these products occurs through the cleavage of the carbon chain of the original ascorbate molecule. nih.gov Research has identified two primary cleavage patterns: one between carbons 2 and 3, yielding oxalate and L-threonate, and another between carbons 4 and 5, which can lead to other products. nih.gov In addition to oxalate and L-threonate, other degradation products that have been identified include threose, glyceric acid, and glyoxylic acid. tandfonline.com
Influence of Environmental Factors on Degradation Kinetics
The rate at which (+)-Sodium L-ascorbate degrades is highly dependent on various environmental factors. Understanding these influences is crucial for maintaining the integrity of the compound in research applications.
Effects of Oxygen Concentration on Degradation Rates
Oxygen is a major catalyst for the degradation of ascorbic acid. researchgate.netnih.gov The presence of oxygen, particularly dissolved oxygen in solutions, significantly accelerates the oxidative degradation pathway. researchgate.netnih.gov Studies have shown that the rate of ascorbic acid degradation increases with higher initial headspace oxygen concentrations. nih.gov In liquid systems with high water activity, the primary degradation route in the presence of oxygen is the oxidation to dehydroascorbic acid (DHA) and its subsequent breakdown. researchgate.net Even at high temperatures where oxygen solubility is lower, the presence of oxygen still has a more significant impact on degradation than temperature alone. nih.gov Therefore, minimizing oxygen exposure is a critical strategy for preserving ascorbic acid solutions. researchgate.net The degradation of ascorbic acid in the presence of oxygen can be described by first-order kinetics. researchgate.net
Temperature-Dependent Degradation Kinetics
Temperature is another critical factor influencing the stability of (+)-Sodium L-ascorbate. Generally, an increase in temperature leads to a greater rate of chemical instability and degradation. nih.govtandfonline.com The degradation of ascorbic acid during storage and heat treatment often follows first-order kinetics. nih.govresearchgate.net However, some studies have reported zero-order kinetics at very high temperatures. researchgate.net The effect of temperature on degradation is also linked to water content; at lower temperatures, the impact of water content on stability may be less significant than at higher temperatures. tandfonline.com The rate of degradation, as indicated by the reaction rate constant (k), increases with rising temperatures. nih.gov For instance, after 7 days of storage in the dark, guava juice saw a 23.4% degradation of ascorbic acid at 25°C, which increased to 56.4% at 35°C. nih.gov
Interactive Data Table: Degradation Kinetics of Ascorbic Acid
| Parameter | Condition | Degradation Rate Constant (k) | Kinetic Model | Reference |
| Temperature | 22°C | Not specified | First-order | tandfonline.com |
| Temperature | 35°C | Not specified | First-order | tandfonline.com |
| Temperature | 40°C | Increased with temperature | First-order | tandfonline.com |
| Temperature | 50°C | Increased with temperature | First-order | tandfonline.com |
| Temperature | 60°C | Increased with temperature | First-order | tandfonline.com |
| Oxygen | Excess | Greater degradation | First-order | researchgate.net |
| Oxygen | Limited | Lower degradation | First-order | researchgate.net |
| Temperature | 150°C | 0.00439 to 0.01279 | Pseudo-first-order | nih.gov |
| Temperature | 190°C | 0.01380 to 0.01768 | Pseudo-first-order | nih.gov |
pH-Dependent Mechanisms of Ascorbate Degradation
The stability of (+)-Sodium L-ascorbate in aqueous solutions is profoundly influenced by pH. The degradation of ascorbate is a complex process involving both aerobic and anaerobic pathways, with the rate and nature of the degradation products being highly dependent on the pH of the medium.
Ascorbic acid is a diacid, and in solutions with a pH above 5, it exists predominantly in its ionized form, ascorbate. wikipedia.org The rate of ascorbate oxidation generally increases as the pH of an aqueous solution rises. nih.gov This is attributed to the higher concentration of the more easily oxidized ascorbate dianion at alkaline pH. nih.gov The autoxidation of ascorbic acid is dependent on pH; while its spontaneous oxidation is quite slow under neutral conditions in the absence of transition metal catalysts, the rate accelerates with increasing pH. nih.gov For every unit increase in pH, the concentration of the ascorbate dianion (A²⁻) increases tenfold, which in turn speeds up the oxidation rate. nih.gov Research indicates that ascorbate is more stable at pH values below its first acid dissociation constant (pKa1) of 4.2. tandfonline.comtandfonline.com
The degradation pathways and the resulting products are also dictated by pH and the presence of oxygen. nih.govacs.org
Aerobic Degradation: In the presence of oxygen, particularly under acidic conditions, ascorbic acid is oxidized to dehydroascorbic acid (DHA). DHA is itself unstable and can be further degraded to form products such as 2-furoic acid and 3-hydroxy-2-pyrone. nih.govacs.org
Anaerobic Degradation: In an anaerobic environment, especially under acidic conditions, ascorbic acid can degrade directly to form furfural, without dehydroascorbic acid as an intermediate. nih.govacs.org
The stability of dehydroascorbic acid is also critically dependent on pH. DHA is most stable in the pH range of 3 to 4. nih.gov Its stability decreases significantly as the pH becomes more neutral or alkaline; for instance, at pH 7.4, the half-life of DHA is approximately 30 minutes, and at pH 9, it is less than a minute. nih.gov The irreversible hydrolysis of the lactone ring in DHA results in the loss of its biological activity. nih.gov
Low pH conditions (below 2) have been shown to favor the formation of furfural, and to a lesser extent, 2-furoic acid. acs.org The degradation process can also alter the pH of the solution itself. For example, an ascorbic acid solution with an initially alkaline pH may degrade to a pH of around 7.3 due to the generation of acidic degradation products. nih.gov
Research on Stabilization Strategies
Role of Stabilizing Agents (e.g., Sodium Oxalate) in Aqueous Solutions
The inherent instability of ascorbate in aqueous solutions, particularly its susceptibility to oxidation, has prompted research into various stabilization strategies. One approach involves the use of stabilizing agents, with sodium oxalate being a notable example studied for its efficacy.
Research has demonstrated that sodium oxalate can act as an effective stabilizer for L-ascorbic acid in aqueous solutions. psu.eduresearchgate.net In one study focused on developing a direct spectrophotometric method for L-ascorbic acid determination, sodium oxalate was used to maintain the stability of the analyte in the aqueous medium. psu.edu The study found that L-ascorbic acid solutions remained stable for at least 30 minutes at room temperature when the sodium oxalate concentration was within the range of 0.0056 to 0.011 mol/dm³. psu.edu A concentration of 0.0056 mol/dm³ was ultimately selected as suitable for the analytical method. psu.eduresearchgate.net
The stabilizing mechanism of sodium oxalate is attributed to its ability to chelate metal ions that are often present as impurities in solutions. psu.edu By forming stable complexes with these catalytic metal ions, oxalate prevents them from participating in the oxidation of L-ascorbic acid. psu.edu This inhibition of the ascorbic acid-metal ion complex formation is key to its stabilizing effect. psu.edu It is known that ascorbic acid itself and its metabolites, including oxalate, possess metal-binding capabilities. nih.govresearchgate.net While the non-enzymatic breakdown of ascorbic acid can naturally produce oxalate, the deliberate addition of sodium oxalate serves to proactively sequester catalytic metal ions. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Effective Concentration Range | 0.0056 – 0.011 mol/dm³ | psu.edu |
| Selected Optimal Concentration | 0.0056 mol/dm³ | psu.eduresearchgate.net |
| Observed Stability | Stable for at least 30 minutes at room temperature | psu.edu |
| Proposed Mechanism | Forms complexes with metal ions, preventing them from catalyzing ascorbic acid oxidation | psu.edu |
Mitigation of Metal Ion-Catalyzed Oxidation
The oxidation of (+)-Sodium L-ascorbate is significantly accelerated by the presence of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺). nih.govnih.govresearchgate.net Therefore, a primary strategy for stabilizing ascorbate solutions involves mitigating this catalytic activity.
The mechanism of metal ion-catalyzed oxidation involves a redox cycle. Ascorbate first reduces the metal ion (e.g., from Fe³⁺ to Fe²⁺). nih.govmdpi.com The reduced metal ion can then react with molecular oxygen or hydrogen peroxide to generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), through Fenton-like reactions. nih.govnih.gov These radicals can then rapidly oxidize ascorbate, perpetuating the cycle. nih.gov
The most effective method to prevent this degradation pathway is the use of chelating agents. nih.gov These molecules bind strongly to metal ions, forming stable complexes that prevent the metal from participating in redox cycling. nih.govnih.gov By blocking the coordination sites of the metal ion or by altering its redox potential to a level where it cannot effectively be reduced by ascorbate, chelators inhibit the entire oxidative cascade. nih.govnih.gov
Research has identified several potent chelating agents for this purpose. For example, ethylenediamine (B42938) di(o-hydroxyphenylacetic acid) and diethylenetriamine (B155796) pentaacetic acid (DTPA) have been shown to almost completely inhibit ascorbate oxidation catalyzed by both iron and copper ions. nih.gov The effectiveness of these chelators underscores the principle that blocking the redox cycling of metal ions is crucial for preventing ascorbate oxidation. nih.gov As discussed previously, sodium oxalate also functions through this chelation mechanism. psu.edu
| Strategy | Mechanism | Examples of Agents | Reference |
|---|---|---|---|
| Chelation | Binds metal ions (e.g., Fe³⁺, Cu²⁺) to form stable complexes, preventing their participation in redox cycling. | DTPA, Ethylenediamine di(o-hydroxyphenylacetic acid), Sodium Oxalate | psu.edunih.gov |
| Blocking Redox Cycling | Inhibits the reduction of the metal ion by ascorbate and/or the subsequent oxidation of the reduced metal ion by oxygen. | Strong chelators like deferiprone. | nih.govnih.gov |
Biochemical Activities and Cellular Mechanisms in Model Systems
Cofactor Activity for Dioxygenases and Monooxygenases
Ascorbate (B8700270) is a vital cofactor for a large family of enzymes, including dioxygenases and monooxygenases, which are involved in numerous metabolic pathways. nih.govacs.org Its primary role is to maintain the enzyme's active-site metal ion in a reduced state, thereby ensuring optimal catalytic activity. nih.govwikipedia.org
Iron- and α-Ketoglutarate-Dependent Dioxygenases (e.g., Prolyl-4-Hydroxylases, TET Enzymes)
(+)-Sodium L-ascorbate is an essential cofactor for the superfamily of non-heme iron- and 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govnih.gov These enzymes catalyze the hydroxylation of a diverse range of substrates, including proteins and nucleic acids. nih.gov
Prolyl-4-Hydroxylases (P4Hs): These enzymes are critical for the synthesis of collagen, a major structural protein in connective tissues. nih.govwikipedia.org P4Hs introduce hydroxyl groups onto proline residues within procollagen (B1174764) chains, a modification that is essential for the formation of the stable triple-helical structure of mature collagen. wikipedia.orgresearchgate.net Ascorbate is specifically required for the activity of collagen prolyl-4-hydroxylase (C-P4H). nih.gov In the absence of ascorbate, C-P4H activity is significantly reduced, leading to impaired collagen synthesis. nih.gov Ascorbate acts by reducing the iron atom (Fe³⁺ to Fe²⁺) in the enzyme's active site, which can become oxidized during the catalytic cycle. nih.govwikipedia.org Studies have shown that ascorbate can rescue C-P4H activity after it ceases due to the absence of a reducing agent. nih.gov
Ten-Eleven Translocation (TET) Enzymes: TET enzymes are crucial players in the process of DNA demethylation, an epigenetic modification that influences gene expression. nih.gov These enzymes hydroxylate 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized derivatives. Ascorbate stimulates the activity of TET enzymes, leading to enhanced DNA demethylation. nih.gov Like with other 2-OGDDs, ascorbate's role is to reduce the active-site iron, thereby promoting catalytic efficiency. nih.gov
| Enzyme | Function | Role of Ascorbate | References |
|---|---|---|---|
| Prolyl-4-Hydroxylases (P4Hs) | Hydroxylation of proline residues in collagen, essential for collagen stability. | Acts as a specific cofactor, reducing the active-site Fe³⁺ to Fe²⁺ to maintain enzyme activity. Essential for preventing enzyme inactivation. | nih.govwikipedia.orgnih.gov |
| TET (Ten-eleven translocation) Enzymes | Hydroxylation of 5-methylcytosine in DNA, initiating DNA demethylation. | Stimulates enzyme activity, potentially acting as a co-substrate to facilitate the hydroxylation reaction. | nih.govnih.gov |
| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases | Hydroxylation of HIF-α, targeting it for degradation under normal oxygen levels. | Functions as a co-substrate to activate the enzyme, suppressing the HIF-1 pathway. | nih.govnih.gov |
Copper Type-II Monooxygenase Enzymes
(+)-Sodium L-ascorbate also serves as an electron donor for copper-containing monooxygenases. acs.orgwikipedia.org This class of enzymes incorporates one atom of molecular oxygen into a substrate. The family of copper type II ascorbate-dependent monooxygenases includes enzymes like dopamine (B1211576) β-monooxygenase and peptidylglycine α-amidating monooxygenase. wikipedia.org Ascorbate provides the reducing equivalents necessary to regenerate the active-site copper, which cycles between the oxidized Cu(II) and reduced Cu(I) states during catalysis. wikipedia.org
Role in Cellular Redox Homeostasis (in vitro and non-human models)
In various experimental systems, (+)-sodium L-ascorbate is a key player in maintaining cellular redox homeostasis by neutralizing harmful reactive oxygen species (ROS) and participating in the recycling of other antioxidants. nih.govresearchgate.net
Scavenging of Reactive Oxygen Species (ROS) such as Hydroxyl Radical and Singlet Oxygen
Ascorbate is an efficient antioxidant capable of directly scavenging a variety of ROS. nih.govresearchgate.net Its ability to donate electrons allows it to neutralize highly reactive free radicals, thereby preventing oxidative damage to vital cellular components like DNA, lipids, and proteins. nih.govnih.gov
Hydroxyl Radical (•OH): Ascorbate can effectively scavenge the extremely reactive hydroxyl radical.
Singlet Oxygen (¹O₂): Studies have demonstrated that ascorbate reacts rapidly with singlet oxygen. nih.gov This reaction is a chemical quenching process that results in the production of hydrogen peroxide (H₂O₂), a less reactive oxidant that can be subsequently detoxified by cellular enzymes like catalase and glutathione (B108866) peroxidase. nih.gov
Enzymatic Recycling of Oxidized Ascorbate (e.g., via Glutathione-Ascorbate Cycle)
During the process of scavenging ROS, ascorbate itself becomes oxidized, forming the ascorbyl radical and subsequently dehydroascorbate (DHA). nih.govnih.gov For ascorbate to continue its antioxidant function, it must be regenerated. This recycling is accomplished through the glutathione-ascorbate cycle, also known as the Foyer-Halliwell-Asada pathway. wikipedia.orgnih.gov
The cycle involves the following key steps:
Ascorbate is oxidized to the monodehydroascorbate (MDA) radical while reducing H₂O₂ to water, a reaction catalyzed by ascorbate peroxidase (APX). wikipedia.org
MDA is a radical that can be reduced back to ascorbate by monodehydroascorbate reductase (MDAR) using NADPH as the electron donor. wikipedia.org
If not rapidly reduced, two molecules of MDA can disproportionate into one molecule of ascorbate and one of dehydroascorbate (DHA). wikipedia.org
DHA is then reduced back to ascorbate by dehydroascorbate reductase (DHAR), using reduced glutathione (GSH) as the reducing agent, which in turn becomes oxidized glutathione (GSSG). wikipedia.org
Finally, GSSG is reduced back to GSH by glutathione reductase (GR), utilizing NADPH. wikipedia.org
This cycle ensures the continuous regeneration of ascorbate, allowing it to maintain its protective role against oxidative stress. wikipedia.orgnih.gov
Interactions with Other Cellular Antioxidants (e.g., Vitamin E)
Ascorbate functions within a network of interconnected antioxidants. A well-documented interaction is with α-tocopherol (vitamin E), a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. wikipedia.org When α-tocopherol scavenges a lipid peroxyl radical, it is converted into the α-tocopheroxyl radical, losing its antioxidant capacity. Ascorbate can regenerate α-tocopherol by donating an electron to the α-tocopheroxyl radical, thereby restoring its antioxidant function. wikipedia.org This interaction highlights the synergistic relationship between water-soluble and lipid-soluble antioxidants in providing comprehensive protection against oxidative stress. nih.gov
| Mechanism | Description | Key Interacting Molecules | References |
|---|---|---|---|
| ROS Scavenging | Directly donates electrons to neutralize reactive oxygen species, preventing oxidative damage. | Hydroxyl radical (•OH), Singlet oxygen (¹O₂), Superoxide (B77818) radical anion (O₂⁻) | nih.govnih.gov |
| Enzymatic Recycling | Oxidized ascorbate (MDA, DHA) is reduced back to its active form via the glutathione-ascorbate cycle. | Glutathione (GSH), NADPH, Ascorbate peroxidase (APX), Dehydroascorbate reductase (DHAR) | wikipedia.orgnih.gov |
| Interaction with Vitamin E | Regenerates the oxidized form of vitamin E (tocopheroxyl radical) back to its active antioxidant form (tocopherol). | α-tocopherol (Vitamin E), Tocopheroxyl radical | wikipedia.org |
Impact on Cellular Processes and Signaling Pathways in Cell Culture
(+)-Sodium L-ascorbate, the sodium salt of L-ascorbic acid, is a water-soluble molecule that plays a crucial role in a wide array of cellular processes. sigmaaldrich.com Its biochemical significance stems from its function as a potent reducing agent and an essential cofactor for a variety of enzymes, influencing everything from oxidative stress to gene expression. sigmaaldrich.comnih.gov
As a strong reducing agent, (+)-sodium L-ascorbate readily donates electrons, a property that makes it invaluable in biochemical assays and as a supplement in cell culture media. clinisciences.com This ability to reduce other molecules is central to its antioxidant function, where it effectively neutralizes damaging free radicals and reactive oxygen species (ROS). clinisciences.com In cell culture, the addition of ascorbate helps to mitigate oxidative stress, creating a more stable environment for cellular growth and function. sigmaaldrich.comnih.gov
A critical application of its reducing power is in the context of iron metabolism. Ascorbate is highly efficient at reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov This is particularly important for the cellular uptake of iron via the divalent metal transporter 1 (DMT1), a process vital for cells grown in serum-free media which often lack the transferrin-mediated iron uptake mechanism. nih.gov By ensuring a supply of Fe²⁺, ascorbate supports the function of numerous iron-dependent enzymes. nih.gov The molecule can undergo reversible redox reactions, cycling between its reduced ascorbate form and its oxidized dehydroascorbate form, which is crucial for maintaining the cellular antioxidant balance. clinisciences.com
Interactive Table: Applications of (+)-Sodium L-ascorbate as a Reducing Agent
Instructions:| Application Area | Specific Use | Mechanism of Action |
| Cell Culture | Reduction of oxidative stress | Donates electrons to neutralize reactive oxygen species. sigmaaldrich.comclinisciences.com |
| Cell Culture | Component of solutions for tissue slices | Maintains tissue viability by preventing oxidative damage. sigmaaldrich.com |
| Biochemical Assays | Reduction of Fe³⁺ to Fe²⁺ | Facilitates the study of iron-dependent enzymes and processes. nih.gov |
| Cell Culture Media | Supplement for collagen production | Encourages collagen synthesis in smooth muscle cell cultures. sigmaaldrich.com |
(+)-Sodium L-ascorbate plays a pivotal role in the formation of the extracellular matrix (ECM), primarily through its essential contribution to collagen synthesis. medchemexpress.comnih.gov It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the hydroxylation of proline and lysine (B10760008) residues in procollagen. This hydroxylation is a critical step for the proper folding of the collagen triple helix and its subsequent secretion and assembly into stable collagen fibers. nih.gov
Research has demonstrated that supplementing cell cultures with (+)-sodium L-ascorbate enhances the deposition of collagen. sigmaaldrich.comnih.gov For instance, in cultures of human skin fibroblasts, the addition of sodium ascorbate at concentrations of 50-200 μM stimulates the production of both collagen and elastic fibers. nih.gov This effect is attributed to the intracellular influx of non-oxidized ascorbate anions, which reduces intracellular ROS and activates signaling pathways that promote the synthesis of ECM components. nih.gov
Interestingly, while L-ascorbic acid has been identified as an inhibitor of elastogenesis, its derivative, (+)-sodium L-ascorbate, has been shown to enhance the deposition of elastic fibers in fibroblasts from both normal and pathological human skin. nih.gov This highlights a nuanced role for different forms of vitamin C in regulating the composition of the extracellular matrix.
Interactive Table: Effects of (+)-Sodium L-ascorbate on Extracellular Matrix Components
Instructions:| Cell Type | Effect of (+)-Sodium L-ascorbate | Key Findings |
| Human Skin Fibroblasts | Stimulates collagen and elastic fiber production | Concentrations of 50-200 μM were effective. nih.gov |
| Arterial Smooth Muscle Cells | Encourages collagen production | Used as a supplement in cell culture. sigmaaldrich.com |
| Adipocyte Stem Cells | Enhances ECM deposition | Promotes the formation of an abundant extracellular matrix sheet. nih.gov |
The hypoxia-inducible factor (HIF-1) is a critical transcription factor that enables cellular adaptation to low oxygen (hypoxia) conditions. nih.govnih.gov The stability and activity of the HIF-1α subunit are regulated by a class of enzymes known as HIF hydroxylases, which require iron and ascorbate as cofactors. nih.govnih.gov
In cell culture models, the presence of intracellular ascorbate significantly modulates HIF-1 activity. nih.gov Studies have shown that adding ascorbate to cell culture media leads to a dose-dependent increase in intracellular ascorbate levels. nih.gov This elevation in ascorbate enhances the activity of HIF hydroxylases, leading to the degradation of HIF-1α even under hypoxic conditions. nih.govnih.gov For example, in human primary cells, the induction of HIF-1α by hypoxia (1% O₂) was markedly inhibited by the addition of ascorbate. nih.gov
This modulation of HIF-1 has profound effects on gene expression. Ascorbate has been shown to inhibit the upregulation of HIF-1 target genes such as VEGF and GLUT-1. nih.gov These findings indicate that intracellular ascorbate is a key regulator of the hypoxic response in cells. nih.govnih.gov The effect of ascorbate on HIF-1 activity is dependent on the presence of a functional von Hippel-Lindau (VHL) protein, which is part of the complex that targets hydroxylated HIF-1α for degradation. frontiersin.org
Recent discoveries have highlighted the crucial role of (+)-sodium L-ascorbate in epigenetic regulation, specifically in the processes of DNA and histone demethylation. nih.govnih.gov It functions as a cofactor for a family of enzymes called Fe(II)/2-oxoglutarate-dependent dioxygenases, which includes the ten-eleven translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. nih.govnih.govnih.gov
TET enzymes are responsible for oxidizing 5-methylcytosine (5mC) in DNA, initiating the process of DNA demethylation. nih.gov Similarly, JmjC histone demethylases remove methyl groups from histone proteins. nih.govcusabio.com Both of these enzyme families require ascorbate to regenerate the catalytically active Fe²⁺ in their active sites. nih.gov
A deficiency in ascorbate can impair the activity of these enzymes, leading to alterations in the epigenetic landscape, which can affect gene expression and cellular phenotype. nih.gov Research has shown that the addition of ascorbate to embryonic stem cells can enhance DNA demethylation by increasing TET activity. nih.gov This underscores the importance of ascorbate in maintaining the dynamic nature of DNA and histone methylation, which is essential for normal development and cellular function. nih.govresearchgate.net
Applications in Agricultural and Plant Biochemistry Research
L-ascorbic acid is as vital for plants as it is for animals, serving multiple functions that contribute to growth and development. nih.gov It acts as a major redox buffer, protecting plants from oxidative stress generated by photosynthesis and other metabolic processes. nih.govresearchgate.net
Ascorbic acid plays a role in regulating the cell cycle and promoting cell division. nih.gov An increased pool of ascorbate has been shown to stimulate cell division, while a reduction in ascorbate levels can lead to a decreased rate of cell division and growth. nih.gov For example, increasing the endogenous ascorbate content in tobacco has been observed to induce monozygotic twinning and polycotyly, demonstrating its influence on early embryo development. nih.gov
Furthermore, ascorbate is involved in the biosynthesis of plant hormones and acts as a cofactor for various enzymes. nih.gov It also participates in the regeneration of other important antioxidants, further bolstering the plant's defense mechanisms against environmental stressors. researchgate.net The multifaceted roles of ascorbic acid in redox homeostasis, cell division, and as an enzymatic cofactor collectively contribute to the enhancement of plant growth and development. nih.govresearchgate.net
Role in Reducing Oxidative Stress in Plant Systems
(+)-Sodium L-ascorbate, a salt of L-ascorbic acid (Vitamin C), plays a pivotal role in the biochemical and cellular mechanisms of plants, particularly in mitigating oxidative stress. Ascorbate is a major antioxidant in plants, crucial for protecting against the damaging effects of reactive oxygen species (ROS). nih.gov ROS, such as the superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂), are produced in excess under various abiotic stress conditions like drought, salinity, and extreme temperatures, leading to cellular damage. nih.govfrontiersin.org
Ascorbate functions as a primary defense against oxidative stress through several mechanisms. It is a powerful antioxidant that can directly neutralize ROS. nih.gov It also acts as a reducing substrate for the enzyme ascorbate peroxidase (APX), which detoxifies H₂O₂ in a critical plant defense pathway known as the ascorbate-glutathione cycle. frontiersin.orgsciendo.com In this cycle, ascorbate is oxidized to monodehydroascorbate (MDHA) and then dehydroascorbate (DHA). These oxidized forms are then regenerated back to ascorbate by the enzymes MDHA reductase (MDHAR) and DHA reductase (DHAR), ensuring a continuous supply of the antioxidant. frontiersin.org This recycling is vital for maintaining the cellular redox balance and protecting photosynthetic processes from oxidative damage. frontiersin.orgmdpi.com
Beyond direct scavenging and enzymatic detoxification, ascorbate serves as a cofactor for violaxanthin (B192666) de-epoxidase (VDE), an enzyme involved in photoprotection by dissipating excess light energy. frontiersin.orgoup.com The apoplastic pool of ascorbate (the ascorbate located in the cell wall space) and its redox state are also involved in modulating gene expression and hormone-mediated responses to stress. nih.gov
Research has demonstrated that both endogenous levels and exogenous application of ascorbate can enhance plant tolerance to various abiotic stresses. nih.gov For instance, increasing ascorbate levels in plants has been shown to improve resistance to salt stress, high light, and temperature stress by bolstering the plant's antioxidant defense system. mdpi.comcas.cz Studies on mutant plants with low ascorbate levels confirm its importance; these plants often show increased sensitivity to oxidative stress. frontiersin.org
Table 1: Effects of Ascorbate Application on Plants Under Abiotic Stress
| Plant Species | Stress Condition | Observed Effects of Ascorbate Application | Reference(s) |
| Wheat (Triticum aestivum) | Salt Stress | Improved chlorophyll (B73375) 'a' content. | nih.gov |
| Okra (Abelmoschus esculentus) | Drought Stress | Increased plant growth and proline content; decreased ion leakage and lipid peroxidation. | nih.gov |
| Barley (Hordeum vulgare) | Salt Stress | Ameliorated growth reduction, increased photosynthetic pigments and relative water content. | cas.cz |
| Canola (Brassica napus) | Salinity | Regulation of antioxidant defense metabolism. | nih.gov |
| Tomato (Solanum lycopersicum) | Heat Stress | Induced systemic heat stress tolerance. | frontiersin.org |
Ascorbate Degradation in Plants under Specific Environmental Conditions
Ascorbate degradation in plants is an irreversible catabolic process, distinct from its reversible oxidation during the ascorbate-glutathione cycle. nih.gov This breakdown leads to the formation of other organic compounds and signifies a loss of the plant's primary water-soluble antioxidant. nih.gov The degradation process is influenced significantly by environmental conditions, particularly those that induce stress.
Two primary pathways for ascorbate degradation have been identified. nih.gov
Cleavage between carbons 2 and 3: This pathway results in the formation of oxalate (B1200264) (a C₂ compound) and L-threonate (a C₄ compound). nih.gov
Cleavage between carbons 4 and 5: This second route yields L-tartrate (a C₄ compound) and glycolaldehyde (B1209225) (a C₂ compound). nih.gov
These degradation pathways become more active under specific environmental stresses that lead to a decline in the total ascorbate pool. If the oxidized forms of ascorbate, monodehydroascorbate (MDHA) and dehydroascorbate (DHA), are not efficiently recycled back to ascorbate, they are prone to irreversible degradation. mdpi.com
Environmental factors such as freezing and drought have been shown to induce a decrease in ascorbate content and a corresponding increase in its oxidized form, dehydroascorbate. scholaris.ca Severe stress conditions can overwhelm the plant's recycling capacity, leading to the permanent loss of ascorbate through degradation. scholaris.ca For example, studies on conifers demonstrated that both freezing and drought stress led to a decrease in the total ascorbate pool. scholaris.ca Similarly, suppressing the activity of ascorbate oxidase (AO), an enzyme that oxidizes ascorbate in the apoplast, has been linked to increased tolerance to salt stress in plants like tobacco and tomato, which was attributed to maintaining a higher ascorbate pool. frontiersin.org
The stability of ascorbate is also affected by factors such as high temperatures, high moisture content, light, and increased pH, which accelerate its oxidative degradation. wikipedia.org
Table 2: Impact of Environmental Conditions on Ascorbate Levels and Degradation
| Environmental Condition | Effect on Ascorbate Pool | Related Enzymes/Pathways | Plant System/Example | Reference(s) |
| Drought | Decrease in ascorbate, increase in dehydroascorbate. | Decreased activity of ascorbate peroxidase (APX) and monodehydroascorbate reductase (MDAR) under severe water loss. | Conifers | scholaris.ca |
| Freezing Stress | Decrease in ascorbate, increase in dehydroascorbate. | Decreased activity of APX and MDAR. | Conifers | scholaris.ca |
| Salinity | Reduced ascorbate levels in sensitive plants; higher ascorbate oxidase (AO) activity can deplete the pool. | Salt stress can reduce MDAR and DHAR activities, hindering recycling. | Arabidopsis, Tobacco | frontiersin.orgnih.gov |
| High Light | Can lead to oxidative stress and ascorbate consumption if not balanced by regeneration. | Violaxanthin de-epoxidase (VDE) cycle uses ascorbate as a cofactor. | General Plant Systems | oup.com |
Theoretical and Computational Studies of + Sodium L Ascorbate
Quantum-Chemical Simulations of Molecular Structure and Reactivity
Quantum-chemical simulations are fundamental to understanding the electronic structure and chemical behavior of the ascorbate (B8700270) anion. These methods calculate the distribution of electrons and predict molecular properties based on the fundamental laws of quantum mechanics.
Density Functional Theory (DFT) has become a primary method for studying L-ascorbic acid and its ascorbate anion. nih.gov DFT calculations are used to optimize molecular geometry, determine stable conformations, and calculate vibrational frequencies. nih.govmocedes.org Studies have successfully used DFT methods, such as B3LYP with Pople's basis sets (e.g., 6-31G* and 6-311++G**), to identify stable structures in both the gas phase and solid state. nih.govresearchgate.net
Researchers have employed DFT to:
Determine Molecular Geometry: Optimize the bond lengths and angles of the ascorbate molecule, with results showing good agreement with experimental data from crystal structures. mocedes.org
Analyze Vibrational Spectra: Calculate harmonic vibrational wavenumbers to interpret and assign bands in experimental infrared (IR) and Raman spectra for both solid and aqueous phases. nih.govresearchgate.netresearchgate.net
Investigate Electronic Properties: Use Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) theories to analyze electronic delocalization and the topological properties of the electron charge density. nih.gov
Predict Reactivity: Calculate quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's capacity to donate or accept electrons. mocedes.org
The table below summarizes key parameters obtained from DFT calculations for ascorbic acid, the parent acid of sodium L-ascorbate.
| Parameter | Method | Basis Set | Finding | Reference |
| Molecular Geometry | DFT | 6-311G(d,p) | Optimized bond lengths and angles showed good agreement with experimental crystal structure data. | mocedes.org |
| Vibrational Frequencies | DFT (B3LYP) | 6-31G, 6-311++G** | Calculated wavenumbers aided in the complete assignment of IR spectra for solid and aqueous phases. | nih.gov |
| Stable Conformations | DFT (B3LYP) | 6-31G | Three stable conformations were theoretically determined in the gas phase. | nih.govresearchgate.net |
| Electronic Transitions | TD-DFT | Not Specified | Calculated UV absorption electronic transitions for the ascorbate anions. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that allows for the simulation of the motion of atoms in a system by calculating the forces from the electronic structure using DFT. wikipedia.org This approach avoids the need for pre-defined force fields, making it suitable for studying systems where chemical bonds can form or break. wikipedia.org
CPMD has been effectively employed to study the dynamics of crystalline L-ascorbic acid. nih.gov A key application has been the simulation of infrared spectra, particularly focusing on the O-H stretching modes, which are highly sensitive to hydrogen bonding. nih.gov By analyzing the time evolution of the dipole moment function from the CPMD simulation, researchers can calculate spectra and investigate proton dynamics within the crystal's hydrogen bond network. nih.gov These simulations have provided detailed insights into the nature of the different hydrogen bonds present in the crystal, distinguishing between weaker and medium-strong bonds by analyzing their double minimum proton potentials. nih.gov
Conformational Analysis and Stability of Isomers and Anionic Forms
The conformation of the ascorbate anion is crucial to its chemical and biological activity. Theoretical studies have explored the various possible shapes (conformations) of the molecule and their relative stabilities.
DFT calculations have identified several stable conformers of ascorbic acid in the gas phase. nih.govresearchgate.net The stability of these conformers is significantly influenced by intramolecular hydrogen bonds. In aqueous solutions, the situation is more complex due to the competition between these internal hydrogen bonds and interactions with surrounding water molecules (hydration). koreascience.kr Hydration, particularly around the two hydroxyl groups on the acyclic side chain, can alter the preferred conformation compared to the gas phase or the crystalline state. koreascience.kr
Computational studies on neutral L-ascorbic acid in solution have shown that:
Hydration of the side chain's hydroxyl groups can force the molecule into conformations with less stable hydrogen bonds. koreascience.kr
The molecule likely exists as an ensemble of several feasible conformations in an aqueous environment. koreascience.kr
The most probable conformations for the rotation about the C5-C6 bond are trans and gauche+, which aligns well with experimental NMR data. koreascience.kr
Modeling of Electronic Transitions and Spectroscopic Parameters
Computational methods are invaluable for modeling and interpreting the spectroscopic properties of sodium L-ascorbate. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mocedes.orgresearchgate.net
Studies have successfully used TD-DFT to model the UV-visible absorption spectra of ascorbate anions, providing a theoretical basis for the observed electronic transitions. researchgate.net These calculations help to understand how the molecule absorbs light and transitions to an excited state. Furthermore, DFT and CPMD have been used to simulate vibrational spectra (IR and Raman), which provides a powerful link between the molecule's structure and its spectroscopic fingerprint. researchgate.netnih.gov
The table below presents findings from the computational modeling of spectroscopic parameters for ascorbic acid and its anions.
| Spectroscopic Parameter | Computational Method | Key Finding | Reference |
| UV Absorption | TD-DFT | Calculated the electronic transitions of ascorbate anions in the UV region. | researchgate.net |
| IR Spectrum | CPMD | Simulated the IR spectra associated with O-H stretching modes in crystalline ascorbic acid, revealing details of hydrogen bonding. | nih.gov |
| Vibrational Spectra | DFT (B3LYP) | Aided in the assignment of fundamental bands in the IR and Raman spectra. | researchgate.netresearchgate.net |
| NMR Spectroscopy | DFT | Used to compute NMR spectroscopic parameters to study the effects of modifications like doping. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Computational Studies of Reaction Mechanisms with Radicals
Sodium L-ascorbate is a potent antioxidant, and its ability to scavenge free radicals is a key aspect of its function. Computational studies have been instrumental in elucidating the mechanisms of these reactions.
Quantum chemical calculations have investigated the autoxidation of ascorbate, confirming that the ascorbate monoanion is the most abundant form at neutral pH, while the dianion (A²⁻) is the preferred reducing agent in oxidation processes. researchgate.net The primary radical-scavenging mechanism involves the donation of an electron from the ascorbate anion to a free radical, resulting in the formation of a relatively stable ascorbyl radical. researchgate.net
Molecular dynamics simulations have further explored the interactions between ascorbate and other molecules. For instance, simulations have shown that in the presence of serine oligomers, ascorbate anions can receive electrons through hydrogen bonds. nih.gov This interaction forms an ascorbate radical that can more easily undergo one-electron oxidation, which requires a lower oxidation potential than the typical two-electron oxidation pathway. nih.gov Electron Spin Resonance (ESR) spectroscopy studies, which can be complemented by computational analysis, have also been used to investigate the radical intensity and degradation rate of sodium ascorbate under various conditions. nih.gov
Emerging Research Applications and Interdisciplinary Frontiers
Advanced Chemical Synthesis and Industrial Processes
The application of (+)-sodium L-ascorbate extends into sophisticated chemical manufacturing, where it plays a crucial role as a reducing agent. researchgate.net Its utility in both optimizing existing industrial reactions and enabling novel applications in material processing highlights its growing importance in modern chemistry.
A prime example of an industrially significant transformation mediated by (+)-sodium L-ascorbate is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netacs.org This reaction is widely used for its high efficiency and reliability in creating complex molecules from smaller units. In this process, (+)-sodium L-ascorbate's primary function is to act as a reducing agent, converting the inactive Copper(II) (Cu(II)) species, often from a precursor like copper(II) sulfate (B86663), into the catalytically active Copper(I) (Cu(I)) state in situ. researchgate.netjenabioscience.com
The optimization of this process for large-scale and sensitive applications, such as bioconjugation, involves careful control of several parameters to maximize yield and prevent unwanted side reactions. nih.gov Key optimization strategies include:
Concentration Control : Maintaining an optimal concentration of both the copper catalyst and (+)-sodium L-ascorbate is critical. Sufficient ascorbate (B8700270) is needed to reduce Cu(II) and scavenge dissolved oxygen, which can otherwise lead to catalyst deactivation and the formation of reactive oxygen species that may damage sensitive substrates like proteins and DNA. nih.govnih.gov However, excess ascorbate can lead to the formation of byproducts that may cause unwanted covalent modifications on biological molecules. nih.gov
Ligand Use : The use of accelerating, water-soluble ligands is a key optimization parameter. These ligands stabilize the Cu(I) oxidation state, preventing disproportionation and protecting sensitive biological materials from oxidative damage. nih.govnih.gov
Reaction Environment : Minimizing oxygen exposure by using degassed solvents or capping the reaction vessel is a simple but effective optimization step. This reduces the amount of (+)-sodium L-ascorbate consumed by oxygen scavenging, ensuring enough remains to maintain the active Cu(I) catalyst throughout the reaction. nih.gov
Purification of the Reagent : The stability and purity of the crystalline (+)-sodium L-ascorbate itself are crucial for industrial applications. Patented methods for its purification focus on optimizing the crystallization process, for instance by controlling the addition of solvents like ethanol (B145695) and implementing specific cooling profiles to ensure the formation of uniform, stable crystals free from impurities and coloration. google.com
General protocols for CuAAC reactions often serve as a starting point for the optimization of individual assays, with freshly prepared solutions of (+)-sodium L-ascorbate being recommended for maximum efficacy as the solution can turn brown and lose its reductive capability upon oxidation. jenabioscience.com
The reducing power of (+)-sodium L-ascorbate and its parent compound, L-ascorbic acid, is being harnessed for the synthesis of advanced materials, particularly in nanotechnology. Its classification as a "green" reductant makes it an environmentally friendly and cost-effective alternative to hazardous reagents like hydrazine. nih.gov
Notable applications include:
Graphene Oxide Reduction : L-ascorbic acid has been successfully used for the large-scale reduction of graphene oxide (GO) to reduced graphene oxide (r-GO). nih.govresearchgate.net This process is critical for producing graphene-like materials with high electrical conductivity for applications in electronics and biomedical devices. nih.gov Studies have shown that L-ascorbic acid can achieve a carbon-to-oxygen ratio and conductivity comparable to those obtained with the toxic reducing agent hydrazine. nih.gov
Nanoparticle Synthesis : (+)-Sodium L-ascorbate is employed as a reducing agent in the synthesis of various metallic nanoparticles. It facilitates the reduction of metal salts to form stable, size-controlled nanoparticles. For example, it is used in the synthesis of gold nanoparticles and in creating complex core-shell structures like gold-coated iron oxide nanoparticles. nih.gov In some syntheses, ascorbic acid acts as both the reducing agent and a stabilizing or capping agent for the resulting nanoparticles. nih.gov
The table below summarizes key applications of (+)-Sodium L-ascorbate as a reducing agent in material processing.
| Material | Application Area | Role of (+)-Sodium L-ascorbate | Reference |
| Reduced Graphene Oxide (r-GO) | Electronics, Biomedical Devices | Green reducing agent for Graphene Oxide (GO) | nih.govresearchgate.net |
| Gold Nanoparticles (AuNPs) | Optics, Catalysis | Reducing and stabilizing agent | nih.govnih.gov |
| Copper Nanoparticles (CuNPs) | Conductive Inks | Reducing agent | |
| Iron Oxide/Gold Core-Shell Nanoparticles | Biomedical Imaging, Catalysis | Reducing agent for gold shell formation |
Materials Science and Crystal Engineering
In the fields of materials science and crystal engineering, the focus is on designing and controlling the assembly of molecules to form crystalline solids with desired properties. (+)-Sodium L-ascorbate and its parent acid are proving to be valuable tools in this domain, influencing the crystallization of other compounds and showing potential in the development of new functional materials.
(+)-Sodium L-ascorbate and L-ascorbic acid can influence the crystallization of other molecules through a process known as cocrystallization. Cocrystals are multi-component crystals where different molecules are held together in the same crystal lattice by non-covalent interactions, most commonly hydrogen bonds. nih.gov
Research has demonstrated the formation of cocrystals between L-ascorbic acid and other compounds, such as:
Nicotinamide (B372718) (Vitamin B3) : L-ascorbic acid and nicotinamide form cocrystals where the molecules are linked by hydrogen bonding. acs.orgacs.org This interaction alters the crystalline structure and can be used to create novel solid forms of these vitamins.
Betulinic Acid and Other Organic Acids : L-ascorbic acid has been shown to form cocrystals with various co-crystal formers (CCFs) like betulinic acid, isonicotinic acid, and dihydroxybenzoic acids. nih.govnih.gov In these structures, the enol hydroxyl groups of ascorbic acid are critical in forming the hydrogen bond networks that define the new crystalline phase. nih.gov The formation of these cocrystals can significantly improve the stability of ascorbic acid against degradation by light, pH, and temperature. nih.gov
The ability of ascorbic acid to form these ordered, multi-component structures demonstrates its utility as a building block in crystal engineering. By forming specific hydrogen bonds, it can act as a "molecular glue," influencing the packing and, consequently, the physical properties of the resulting crystalline material. nih.gov This principle is fundamental to designing new pharmaceutical cocrystals with improved properties.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion (e.g., second-harmonic generation) and all-optical switching. rsc.orgnih.gov The search for high-performance, low-cost organic NLO materials is an active area of research.
While the direct use of ascorbate derivatives as the primary chromophore in NLO materials is a nascent field, research has shown a connection between ascorbic acid and NLO-active materials, primarily in the synthesis of nanoparticles. Studies have investigated the NLO properties of gold nanoparticles that were synthesized using L-ascorbic acid as the reducing and stabilizing agent. nih.govnih.gov In these cases, the NLO response originates from the nanoparticles themselves, but the synthesis method enabled by ascorbic acid is a critical step in their creation.
The development of novel ascorbic acid derivatives offers a potential, though largely unexplored, avenue for new NLO materials. Many advanced NLO chromophores are complex molecules designed with specific electron-donating and electron-accepting groups connected by a conjugated bridge. rsc.orgnih.govrsc.org Ascorbic acid derivatives, which can be synthesized with various functional groups, could potentially be adapted to fit this molecular architecture. personalcaremagazine.com For instance, amphiphilic derivatives like ascorbyl palmitate and hydrophilic derivatives like magnesium ascorbyl phosphate (B84403) are already widely used in other industries and demonstrate the chemical versatility of the ascorbate scaffold. mdpi.com Further research could explore whether this scaffold can be engineered to produce molecules with significant first-order hyperpolarizability (β), the molecular property responsible for second-order NLO effects. nih.gov
Q & A
Q. How is the purity of (+)-Sodium L-ascorbate crystalline verified in experimental settings?
Purity is typically assessed via HPLC (High-Performance Liquid Chromatography), which quantifies ascorbate content and detects impurities. For ≥98% purity grades, chromatograms should show a single dominant peak corresponding to the compound, with retention time validated against reference standards . Melting point analysis (decomposition at ~220°C) can corroborate identity but is less precise for purity quantification .
Q. What are the recommended storage conditions to maintain (+)-Sodium L-ascorbate stability?
Store in a tightly sealed container, protected from light and moisture, at room temperature or below. Prolonged exposure to oxygen or humidity accelerates oxidation, reducing antioxidant efficacy. Stability in solution depends on pH; neutral buffers (e.g., PBS) at 4°C are suitable for short-term use, while lyophilization is preferred for long-term storage .
Q. How is (+)-Sodium L-ascorbate incorporated into cell culture media for collagen synthesis studies?
Dissolve the crystalline powder in sterile water or buffer (e.g., 10–50 mM solutions) and filter-sterilize (0.22 µm). Typical concentrations range from 0.1–1 mM in smooth muscle cell (SMC) cultures to promote collagen production. Pre-titrate to avoid pH shifts, as ascorbate can acidify media .
Advanced Research Questions
Q. What experimental designs are used to analyze (+)-Sodium L-ascorbate’s antioxidant mechanisms in redox-active systems?
Combine electrochemical assays (e.g., cyclic voltammetry) with spectroscopic methods (UV-Vis, EPR) to track electron transfer and radical scavenging. For example, Ogata & Kosugi (1970) used UV spectra to identify charge-transfer complexes with transition metals like Cu²⁺, revealing ascorbate’s role in reducing metal-induced oxidative stress . Pair these with cell-based assays (e.g., ROS detection via DCFH-DA) to validate biological relevance .
Q. How do crystallographic studies inform the structural stability of (+)-Sodium L-ascorbate under varying pH conditions?
Single-crystal X-ray diffraction (e.g., Hvoslef, 1969) reveals conformational changes in the ascorbate anion upon ionization. At physiological pH (7.4), the enolate form dominates, enhancing metal-chelation capacity. Acidic conditions protonate the C3 hydroxyl, reducing antioxidant activity. Compare with lithium or barium ascorbate hydrates (Koziol et al., 1992; McClelland, 1974) to assess cation-dependent stability .
Q. What methodologies resolve contradictions in (+)-Sodium L-ascorbate’s dual role in elastogenesis and collagen synthesis?
In vitro studies using fibroblast cultures show dose-dependent effects: low concentrations (≤0.5 mM) enhance collagen via proline hydroxylation, while higher doses (≥2 mM) inhibit elastin deposition by disrupting tropoelastin crosslinking. Use siRNA knockdown of LOX (lysyl oxidase) or quantitative RT-PCR to differentiate pathways . For in vivo models, combine histological staining (Masson’s trichrome) with hydroxyproline assays .
Q. How is Raman spectroscopy applied to study (+)-Sodium L-ascorbate’s interaction with nanomaterials?
Raman peaks at 1673 cm⁻¹ (C=C stretching) and 1320 cm⁻¹ (C–O–H bending) monitor ascorbate’s redox state during nanoparticle synthesis. For MXene dispersions (e.g., Ti₃C₂), sodium L-ascorbate acts as a stabilizing agent; track spectral shifts to confirm surface binding and prevent oxidation .
Q. What statistical approaches are used to analyze synergistic effects of (+)-Sodium L-ascorbate in carcinogenesis studies?
Use factorial ANOVA to evaluate interactions with co-carcinogens (e.g., sodium saccharin). In rat bladder carcinogenesis models, synergistic effects are quantified via lesion counts and urinary pH/sodium+ correlations. Tukey’s post-hoc test identifies significant deviations from additive effects, as seen in studies where combined ascorbate-saccharin exposure amplified preneoplastic lesions .
Methodological Notes
- Contradiction Management : Discrepancies in ascorbate’s pro-/anti-oxidant roles often arise from concentration thresholds or cell-type specificity. Always include dose-response curves and negative controls (e.g., dehydroascorbate) .
- Safety Protocols : Handle dust-generating forms in fume hoods with NIOSH-approved respirators (N95). Avoid mixing with strong oxidizers (e.g., peroxides) to prevent explosive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
